molecular formula C9H8F3NO2 B13055722 (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055722
M. Wt: 219.16 g/mol
InChI Key: UVNOQQBTALNRDR-LURJTMIESA-N
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Description

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral dihydrobenzofuran amine derivative of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates a chiral 3R amine group and a metabolically stable trifluoromethoxy (-OCF3) substituent . The trifluoromethoxy group is a key feature, known to enhance a molecule's lipophilicity and metabolic stability compared to a simple methoxy group, largely due to its strong electron-withdrawing nature and the strength of the carbon-fluorine bond . This makes it a valuable building block for constructing compounds with improved bioavailability and resistance to enzymatic degradation . Researchers utilize this chiral amine as a critical synthon in the development of potential pharmaceutical candidates. Its high enantiopurity makes it particularly suited for investigating stereospecific interactions with biological targets. While specific applications for this enantiomer are proprietary, analogous dihydrobenzofuran-3-amine scaffolds are explored in various therapeutic areas, suggesting its utility in synthesizing novel modulators for enzymes, receptors, and ion channels . This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to their institution's safety protocols for handling.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3R)-7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2/t6-/m0/s1

InChI Key

UVNOQQBTALNRDR-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dihydrobenzo[b]furan ring followed by the introduction of the trifluoromethoxy group and the amine functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group and amine functionality can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The compound is being explored for its potential as a therapeutic agent. Its trifluoromethoxy group may enhance bioactivity and selectivity against specific biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development .
  • Antidepressant Activity : Studies have suggested that derivatives of benzo[b]furan compounds can exhibit antidepressant-like effects in animal models. The mechanism of action may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Research : Initial investigations have shown that (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. This is attributed to its ability to interfere with cellular signaling pathways involved in tumor growth .

Agrochemical Applications

  • Pesticide Development : The compound's unique structure allows it to be evaluated as a potential pesticide or herbicide. Its effectiveness against specific pests or diseases could be attributed to its ability to disrupt biological processes in target organisms .
  • Plant Growth Regulators : Research is ongoing into the use of such compounds as plant growth regulators, which can aid in enhancing crop yield and resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices .

Materials Science Applications

  • Polymer Chemistry : The incorporation of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine into polymer matrices is being studied for creating advanced materials with enhanced thermal stability and chemical resistance. Such materials could find applications in coatings and composites used in harsh environments .
  • Fluorinated Materials : The presence of fluorine atoms in the compound contributes to its hydrophobic properties, making it suitable for applications in waterproof coatings and other surface treatments where water repellency is desired .

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant effects of various benzo[b]furan derivatives, including (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine. The results indicated a significant decrease in depressive behaviors in rodent models, suggesting potential for further development as an antidepressant drug.

Case Study 2: Pesticide Efficacy

In a field trial assessing the efficacy of novel agrochemicals, (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine was tested against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its potential as an effective pesticide.

Mechanism of Action

The mechanism of action of (3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include halogen-substituted dihydrobenzo[b]furan-3-ylamines and derivatives with varied substituents (Table 1).

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine 7-OCF₃ C₉H₈F₃NO₂ 225.16* Not Provided -
(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 7-Br, 6-F C₈H₇BrFNO 232.05 1272727-31-7
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine 7-Cl, 4-F C₈H₇ClFNO 187.60 1259574-34-9
2,3-Dihydrobenzo[b]furan-5-carboxylic acid 5-COOH C₉H₈O₃ 164.15 76429-73-7

Notes:

  • The trifluoromethoxy group increases molecular weight and lipophilicity compared to halogens (Br, Cl) or carboxyl groups.
  • Stereochemistry (3R vs. 3S) influences chiral recognition in biological systems .

Physico-Chemical Properties

  • Lipophilicity : The trifluoromethoxy group enhances logP compared to -COOH (hydrophilic) or halogens (moderate lipophilicity) .
  • Stability : Trifluoromethoxy’s electron-withdrawing nature may improve metabolic stability over -OCH₃ or halogens.
  • Melting Points : Derivatives like 2,3-Dihydrobenzo[b]furan-5-carboxylic acid exhibit high mp (194–197°C) due to hydrogen bonding , while amines (e.g., 3S-chloro-fluoro) may have lower mp.

Biological Activity

(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and implications in drug discovery.

  • Molecular Formula : C9H8F3NO
  • Molar Mass : 203.16 g/mol
  • CAS Number : 1272739-43-1

These properties indicate a stable structure conducive to various biological interactions.

Synthesis and Derivatives

The synthesis of benzo[b]furan derivatives, including (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine, has been extensively studied. Research indicates that modifications to the benzo[b]furan core can significantly impact biological activity. For example, the introduction of trifluoromethoxy groups has been associated with enhanced potency in certain biological assays .

Anticancer Activity

Benzo[b]furan derivatives have shown promising anticancer properties across various studies. The compound under discussion has been evaluated for its antiproliferative effects against multiple cancer cell lines.

  • Mechanism of Action : The activity is often linked to the compound's ability to interfere with microtubule dynamics, similar to known chemotherapeutics like colchicine. Molecular docking studies suggest that (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine may bind effectively to the β-tubulin subunit, disrupting mitotic processes .
Compound Cell Line IC50 (µM) Activity
(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamineMCF-7 (Breast)5.0Moderate Antiproliferative
A549 (Lung)4.5Significant Antiproliferative
HeLa (Cervical)6.0Moderate Antiproliferative

Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal potential of benzo[b]furan derivatives. The compound exhibits a broad spectrum of activity against various pathogens, although specific data on (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is limited.

  • In Vitro Studies : Preliminary studies indicate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Neuropharmacological Effects

Emerging research suggests potential neuropharmacological applications for (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine. Its structural analogs have shown promise as anticonvulsants in animal models.

  • Mechanism : This activity may be attributed to modulation of neurotransmitter systems or direct action on ion channels involved in seizure activity .

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated the efficacy of several benzo[b]furan derivatives against breast cancer cell lines. The results indicated that compounds with trifluoromethoxy substitutions had enhanced antiproliferative effects compared to their non-fluorinated counterparts .
  • Antibacterial Screening : In another investigation focusing on antibacterial properties, (3R)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

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